2-(beta-D-Glucopyranosyl)-5-methyl-1,2,3-benzimidazole
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Overview
Description
2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole typically involves the glycosylation of 5-methyl-1,2,3-benzimidazole with a glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the glucopyranosyl moiety, resulting in the formation of reduced sugar derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole has several scientific research applications:
Chemistry: It is used as a model compound in studies of glycosylation reactions and the development of new synthetic methodologies.
Biology: The compound is studied for its potential as an inhibitor of glycogen phosphorylase, which has implications in the treatment of type 2 diabetes.
Medicine: Its inhibitory activity against glycogen phosphorylase makes it a candidate for drug development in metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole involves its binding to the active site of glycogen phosphorylase. This binding inhibits the enzyme’s activity, thereby reducing the breakdown of glycogen into glucose. The molecular targets include specific amino acid residues in the active site of the enzyme, and the pathways involved are those related to glycogen metabolism .
Comparison with Similar Compounds
- 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole
- 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Benzothiazole
Comparison:
- 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole: This compound has a similar glycosylation pattern but differs in the heterocyclic ring structure. It also shows inhibitory activity against glycogen phosphorylase but with different potency and selectivity .
- 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Benzothiazole: This compound also shares the glucopyranosyl moiety but has a benzothiazole ring instead of a benzimidazole ring. It exhibits similar biological activities but may have different pharmacokinetic properties .
The uniqueness of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole lies in its specific structure, which provides a distinct binding affinity and selectivity for glycogen phosphorylase, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H18N2O5 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(6-methyl-1H-benzimidazol-2-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H18N2O5/c1-6-2-3-7-8(4-6)16-14(15-7)13-12(20)11(19)10(18)9(5-17)21-13/h2-4,9-13,17-20H,5H2,1H3,(H,15,16)/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
XIJZORUYQZBFJK-UJPOAAIJSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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